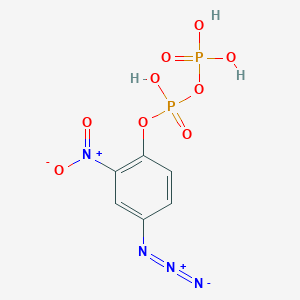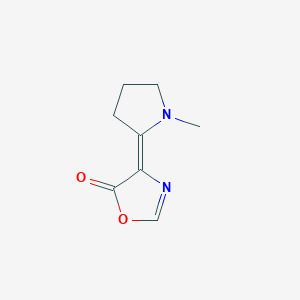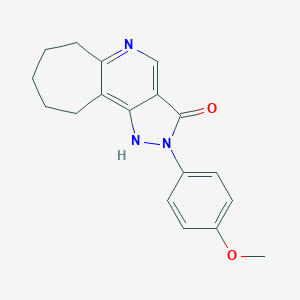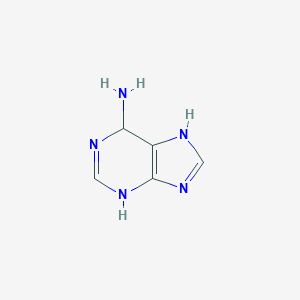
6,7-dihydro-3H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dihydro-3H-purin-6-amine is a chemical compound that belongs to the purine class of molecules. It is also known as 6,7-dihydro-6-aminopurine or 6-amino-3H-purine. This compound has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Scientific Research Applications
6,7-dihydro-3H-purin-6-amine has several potential applications in scientific research. It has been used as a substrate for enzymes such as adenosine deaminase, which catalyzes the conversion of adenosine to inosine. This compound has also been used in studies of the purine metabolism pathway and as a precursor for the synthesis of other purine derivatives.
Mechanism of Action
The mechanism of action of 6,7-dihydro-3H-purin-6-amine is not well understood. However, it is believed to act as a competitive inhibitor of adenosine deaminase, which is an enzyme that plays a critical role in the metabolism of purine nucleotides.
Biochemical and Physiological Effects
6,7-dihydro-3H-purin-6-amine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of purine nucleotides in cells and tissues, which can have an impact on cellular metabolism and energy production. This compound has also been shown to have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6,7-dihydro-3H-purin-6-amine for lab experiments is its stability and solubility in water. It is also relatively easy to synthesize and can be used as a substrate for a variety of enzymes. However, one of the limitations of this compound is its relatively low potency as an adenosine deaminase inhibitor, which may limit its usefulness in certain applications.
Future Directions
There are several potential future directions for research on 6,7-dihydro-3H-purin-6-amine. One area of interest is the development of more potent adenosine deaminase inhibitors based on this compound. Another potential direction is the study of the physiological effects of this compound in vivo, particularly in animal models of disease. Additionally, the use of 6,7-dihydro-3H-purin-6-amine as a precursor for the synthesis of other purine derivatives may lead to the development of new drugs and therapies.
Synthesis Methods
The synthesis method of 6,7-dihydro-3H-purin-6-amine involves the reaction of 6-chloropurine with ammonia in the presence of a palladium catalyst. This reaction results in the formation of 6,7-dihydro-3H-purin-6-amine as a white crystalline solid with a melting point of 300°C.
properties
CAS RN |
122494-09-1 |
|---|---|
Product Name |
6,7-dihydro-3H-purin-6-amine |
Molecular Formula |
C5H7N5 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
6,7-dihydro-3H-purin-6-amine |
InChI |
InChI=1S/C5H7N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2,4H,6H2,(H,7,9)(H,8,10) |
InChI Key |
ISUXPGBNVYOGFM-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(N=CN2)N |
Canonical SMILES |
C1=NC2=C(N1)C(N=CN2)N |
synonyms |
1H-Purin-6-amine, 6,7-dihydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




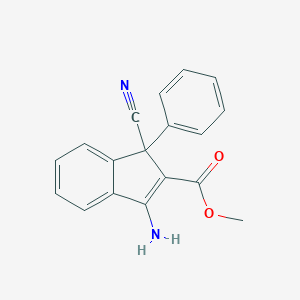
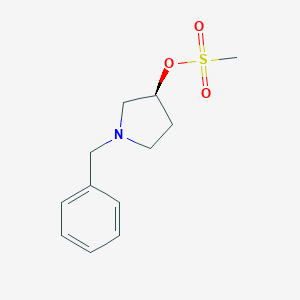

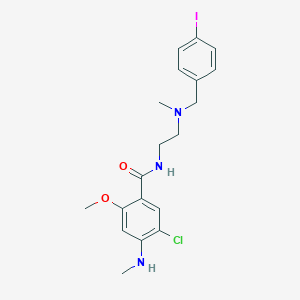
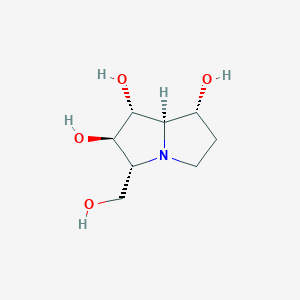
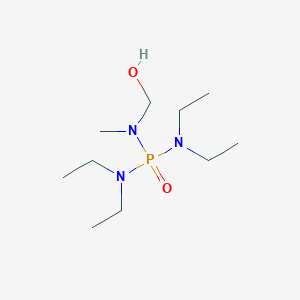

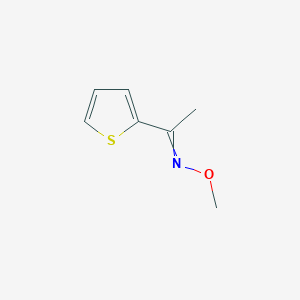
![5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine](/img/structure/B55048.png)
![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)
